molecular formula C13H8F2O B13248203 3',3-Difluorobiphenyl-2-carbaldehyde

3',3-Difluorobiphenyl-2-carbaldehyde

Cat. No.: B13248203
M. Wt: 218.20 g/mol
InChI Key: VLLLDIQHVBDSMK-UHFFFAOYSA-N
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Description

3’,3-Difluorobiphenyl-2-carbaldehyde is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an aldehyde group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,3-Difluorobiphenyl-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with 2-bromobenzaldehyde, which reacts with 3,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent mixture of toluene, ethanol, and aqueous sodium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of 3’,3-Difluorobiphenyl-2-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’,3-Difluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3’,3-Difluorobiphenyl-2-carboxylic acid.

    Reduction: 3’,3-Difluorobiphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’,3-Difluorobiphenyl-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,3-Difluorobiphenyl-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 3’,3-Difluorobiphenyl-2-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

2-fluoro-6-(3-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-8H

InChI Key

VLLLDIQHVBDSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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